molecular formula C9H12N2Na3O15P3 B127791 Uridine 5'-triphosphate sodium CAS No. 19817-92-6

Uridine 5'-triphosphate sodium

Cat. No. B127791
CAS RN: 19817-92-6
M. Wt: 484.14 g/mol
InChI Key: PGAVKCOVUIYSFO-UHFFFAOYSA-N
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Description

Uridine 5'-triphosphate (UTP) is a nucleotide that plays a significant role in various biological processes. It is involved in the synthesis of RNA during the transcription process and acts as a precursor for the synthesis of membrane phospholipids. UTP also functions as a signaling molecule, particularly in the cardiovascular and nervous systems, where it can induce prolonged contractions in isolated human brain arteries and reduce myocardial damage following infarction .

Synthesis Analysis

The synthesis of UTP and its analogues has been a subject of research due to its biological importance. One study describes the synthesis of uridine 5'-(beta-L-rhamnopyranosyl diphosphate), which is involved in the enzymatic synthesis of rutin, a flavonoid glycoside . Another study reports the synthesis of a photo-cross-linking uridine 5'-triphosphate analogue, which can be used to study interactions between RNA and other molecules . Additionally, the synthesis of uridine-5' pyrophosphate, a breakdown product of the coenzyme "uridine-diphosphate-glucose," has been achieved through a series of protection and deprotection steps .

Molecular Structure Analysis

The molecular structure of UTP and its analogues has been elucidated through various studies. The crystal structure of sodium adenylyl-3',5'-uridine hexahydrate reveals a small segment of right-handed antiparallel double-helical RNA with Watson-Crick base-pairing between adenine and uracil . Another study on the molecular structure of cyclic uridine-3',5'-phosphate shows that the uracil rings are planar and in the keto form, with specific sugar puckering and base-sugar torsion angles .

Chemical Reactions Analysis

UTP is involved in several chemical reactions within the cell. It serves as a substrate for the synthesis of RNA by RNA polymerases and participates in the transfer of sugar moieties in glycosylation reactions . UTP analogues have been shown to interact with various receptors, such as the human P2Y6 receptor, where modifications to the uracil ring and the diphosphate group can significantly alter receptor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of UTP and its analogues are influenced by their molecular structure. The presence of sodium ions in the structure of sodium adenylyl-3',5'-uridine hexahydrate, for example, plays a role in the organization of the solvent region around the double-helical RNA fragment . The stability of UTP analogues, such as bismethylene triphosphate nucleotides of uridine 4-phosphate analogues, is critical for their potential use as inhibitors of enzymes like cytidine-5'-triphosphate synthase .

Scientific Research Applications

Inhibition in Cancer Research

UTP has been studied for its role in cancer research. A study found that exposure of human colon tumor cells to a compound resulted in a significant reduction in intracellular levels of UTP, suggesting a potential pathway for anticancer therapies (Chen, Ruben, & Dexter, 1986).

Cellular Mechanisms

UTP's effects on cellular mechanisms have been investigated, particularly in epithelial cells. It was found that UTP can influence sodium absorption in porcine endometrial epithelial cells, highlighting its role in ion transport processes (Palmer-Densmore, Deachapunya, Kannan, & O’Grady, 2002).

RNA Interaction and Analysis

UTP analogues have been synthesized for use in RNA interaction studies. Such analogues can aid in examining interactions between RNA and other molecules, which is crucial in understanding genetic regulation and expression (Hanna, Dissinger, Williams, & Colston, 1989).

Vascular Research

Research has shown that UTP is a potent vasoconstrictor of cerebral arteries and affects calcium waves in vascular smooth muscle cells, providing insights into the mechanisms of blood vessel regulation (Syyong, Yang, Trinh, Cheung, Kuo, & van Breemen, 2009).

Biochemical Pathways

UTP has been involved in studies concerning the conversion of uracil and orotate to uridine 5'-phosphate in lactobacilli, thus highlighting its role in nucleotide metabolism (Crawford, Kornberg, & Simms, 1957).

In Vitro RNA Selection

UTP analogues have been prepared for in vitro RNA selection procedures, enabling the exploration of structural and functional diversity of RNA (Vaish, Fraley, Szostak, & McLaughlin, 2000).

Molecular Spectroscopy

The chemical environments of sodium sites in sodium nucleotide complexes, including UTP, have been analyzed using solid-state NMR, contributing to our understanding of nucleotide structure and function (Grant, McElheny, Frydman, & Frydman, 2006).

Cardiovascular Research

UTP has been shown to induce prolonged contractions in isolated human and canine cerebral arteries, providing a model for studying cerebral vasospasm (Urquilla, 1978).

Pharmacological Studies

UTP has been a subject in the synthesis and study of new compounds, such as its role in antiviral activities against Hepatitis C (Wang et al., 2019).

Purinergic Receptors

Research has focused on UTP as an agonist of the P2Y2 purinergic receptor, indicating its potential in drug development (Shaver et al., 1997).

Molecular Structure Analysis

UTP has been used in studies to analyze the structure of the DNA double helix, contributing to our understanding of genetic architecture (Rosenberg et al., 1973).

Enzymatic Reactions

Studies on enzymes like cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase have involved UTP, shedding light on biochemical pathways in bacteria (Ray, Benedict, & Grasmuk, 1981).

Neuropharmacology

UTP has been studied in the context of pyrimidinergic neurotransmission in the brain, suggesting roles in neurological processes (Cansev et al., 2015).

Inotropic Effects in Cardiology

The inotropic effects of UTP on the heart have been explored, contributing to our understanding of cardiac physiology and potential therapeutic applications (Neumann, Hofmann, & Gergs, 2019).

Future Directions

UTP and its derivatives are still being investigated for their applications in human medicine . There is evidence from various model systems to suggest it has applications in pathogen defense and injury repair . UTP has been found to interact with P2Y4 receptors to mediate an enhancement in antibody production . In Schwannoma cells, UTP binds to the P2YP receptors in the event of damage, leading to the downstream signal cascade that leads to the eventual injury repair .

properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGIWFJVDOPJF-LLWADOMFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-triphosphate sodium

CAS RN

19817-92-6
Record name Uridine 5'-triphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(disodium dihydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIDINE 5'-TRIPHOSPHATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
CA Rillo - Conector, 1972 - europepmc.org
[Uridine 5' triphosphate sodium in dental implantology] - Abstract - Europe PMC … [Uridine 5' triphosphate sodium in dental implantology] …
Number of citations: 1 europepmc.org
K Sakai, M Akima, H Matsushita - The Japanese Journal of …, 1979 - jstage.jst.go.jp
The mode of actions of the purines, adenosine, adenosine-5'-triphosphate (ATP), guanosine and guanosine-5'-triphosphate (GTP), and the pyrimidines, cytidine, cytidine-5'-triphosphate …
Number of citations: 26 www.jstage.jst.go.jp
D Butlen, C Bernard, A Ammar… - American Journal of …, 1997 - journals.physiology.org
A microassay was developed to screen the abilities of ATP analogues to stimulate phosphoinositidase C in single ventral regions (including dark cells and sensory cells) of ampullas …
Number of citations: 7 journals.physiology.org
MR McMillan, G Burnstock… - British journal of …, 1999 - Wiley Online Library
The vasodilator responses of isolated intrapulmonary arteries (IPA) to P2‐receptor agonists were investigated during adaptation to extrauterine life in the piglet. The effect of pulmonary …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
WO Foye, OPA Vajragupta, SK Sengupta - Journal of pharmaceutical …, 1982 - Elsevier
… coli, adenosine 5'-triphosphate disodium salt (ATP), cytidine 5'-triphosphate sodium salt type 111 (CTP), uridine 5'triphosphate sodium salt type 111 (UTP), and guanosine 5'-…
Number of citations: 73 www.sciencedirect.com
MR McMillan, G Burnstock… - British journal of …, 1999 - Wiley Online Library
The vasoconstrictor responses of isolated intrapulmonary arteries (IPA) to P2‐receptor agonists was investigated during adaptation to extrauterine life in the normal piglet and the effect …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
H Pavenstädt, M Späth, G Schlunck… - British journal of …, 1992 - Wiley Online Library
1 Glomerular epithelial cells (GEC) were cultured from human kidneys and immunologically characterized. 2 The effect of extracellular nucleotides on the cytosolic free calcium activity […
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
NB Price - amp.chemicalbook.com
Uridine triphosphate (UTP; Uridine 5'-triphosphate) is a nucleotide that regulates the functions of the pancreas in endocrine and exocrine secretion, proliferation, channels, transporters, …
Number of citations: 0 amp.chemicalbook.com
RJ Evans, C Kennedy - British journal of pharmacology, 1994 - Wiley Online Library
1 The electrophysiological actions of the P 2 ‐purinoceptor agonists, adenosine 5′‐triphosphate (ATP), 2‐methylthioATP (2‐meSATP), α,β‐methyleneATP (α,β‐meATP) and uridine 5′…
Number of citations: 141 bpspubs.onlinelibrary.wiley.com
W Nörenberg, JM Langosch… - British journal of …, 1994 - Wiley Online Library
1 Purinoceptor agonist‐induced currents in untreated (proliferating) and lipopolysaccharide (LPS; 100 ng ml −1 )‐treated (non‐proliferating) rat microglial cells in culture were recorded …
Number of citations: 115 bpspubs.onlinelibrary.wiley.com

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